molecular formula C11H23NO5 B558498 Boc-DL-leu-OH H2O CAS No. 200937-21-9

Boc-DL-leu-OH H2O

Cat. No. B558498
M. Wt: 249.3 g/mol
InChI Key: URQQEIOTRWJXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-leu-OH H2O, also known as BOC-DL-Leucine monohydrate, is a compound with the molecular formula C11H23NO5 . It is an N-Boc-protected form of D-Leucine . D-Leucine is an unnatural isomer of L-Leucine that acts as an auto-inhibitor of lactic streptococci and shows potent anti-seizure effect .


Molecular Structure Analysis

The molecular structure of Boc-DL-leu-OH H2O can be represented by the InChI code: InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 . The Canonical SMILES representation is CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O .


Physical And Chemical Properties Analysis

Boc-DL-leu-OH H2O has a molecular weight of 249.30 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass is 249.15762283 g/mol .

Scientific Research Applications

“Boc-DL-leu-OH H2O” is a chemical compound with the CAS Number: 200937-21-9 . Its molecular formula is C11H21NO4·H2O and it has a molecular weight of 249.31 . It appears as a white to off-white solid .

This compound is used in peptide synthesis , which is a process used in organic chemistry to create peptides. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They have wide-ranging applications in medicine, research, and industry.

“Boc-DL-leu-OH H2O” is a chemical compound used in peptide synthesis . Here are some more specific applications:

  • Peptide Synthesis

    • Boc-DL-leu-OH H2O is used as a building block in solid phase peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide (amide) bonds, and they have wide-ranging applications in medicine, research, and industry.
  • Production of D-Leucine

    • Boc-D-Leu-OH hydrate is an N-Boc-protected form of D-Leucine . D-Leucine is an unnatural isomer of L-Leucine that acts as an auto-inhibitor of lactic streptococci . D-Leucine also shows potent anti-seizure effect .

“Boc-DL-leu-OH H2O” is a chemical compound used in peptide synthesis . Here are some more specific applications:

  • Environmentally Conscious Peptide Synthesis

    • Boc-DL-leu-OH H2O is used in environmentally conscious peptide synthesis . This method focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent .
    • The methods of application or experimental procedures involve the use of Boc-DL-leu-OH H2O in water to create peptides . This is a more environmentally balanced method of peptide synthesis .
    • The outcomes obtained can vary greatly, but the goal is typically to produce a peptide with a specific sequence for use in further research or applications .
  • Production of Water-Dispersible Nanoparticles

    • Boc-DL-leu-OH H2O is used in the production of water-dispersible nanoparticles . These nanoparticles are used in solid-phase peptide synthesis in water .
    • In this application, Boc-DL-leu-OH H2O is dissolved in water, and then water-dispersible Boc-Phe-OH nanoparticles are added . The coupling methods use water-soluble carbodiimide .
    • The outcomes of this application can include the production of water-dispersible nanoparticles for use in further research or applications .

Safety And Hazards

When handling Boc-DL-leu-OH H2O, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQQEIOTRWJXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Boc-DL-leu-OH H2O

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